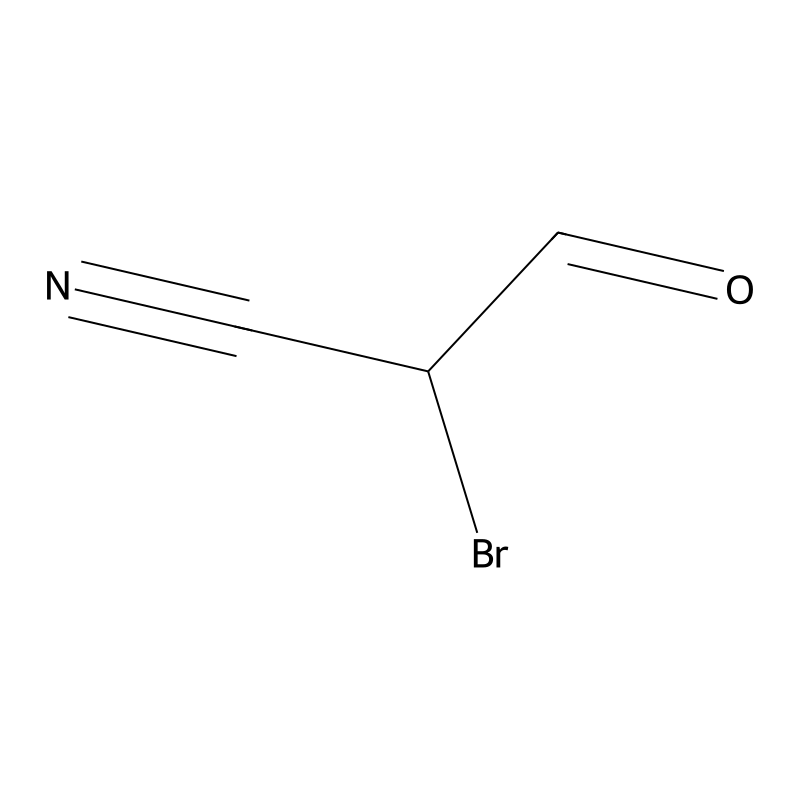

2-Bromo-3-oxopropanenitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Bromo-3-oxopropanenitrile, with the molecular formula C₃H₂BrNO, is an organic compound characterized by its pale yellow liquid form. It has a density of approximately 1.797 g/cm³ and a predicted boiling point of around 151.0 °C. This compound is known for its unique reactivity due to the presence of both a bromine atom and a nitrile group, which contribute to its utility in various

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various substituted products.

- Reduction: This compound can be reduced to yield 3-amino-2-oxopropanenitrile using reducing agents like lithium aluminum hydride.

- Oxidation: Under oxidative conditions, it can be converted into 3-bromo-2-oxopropanoic acid.

Common reagents used in these reactions include sodium methoxide for nucleophilic substitution and lithium aluminum hydride for reduction .

While specific biological activity data for 2-bromo-3-oxopropanenitrile is limited, compounds with similar structures often exhibit significant biological properties. Its reactivity profile suggests potential applications in medicinal chemistry, particularly as a precursor for developing pharmaceutical agents. Research into its interaction with biological targets could reveal insights into enzyme inhibition or other therapeutic mechanisms .

Synthetic Routes

2-Bromo-3-oxopropanenitrile can be synthesized through the bromination of 3-oxopropanenitrile using bromine in a suitable solvent like chloroform under mild reaction conditions. This method allows for selective bromination at the desired position on the molecule.

Industrial Production

In industrial settings, production may involve continuous flow reactors to enhance efficiency and yield. Automated systems ensure precise control over reaction parameters, which is crucial for maintaining product quality and safety .

The applications of 2-bromo-3-oxopropanenitrile are diverse:

- Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

- Biochemical Probes: Investigated for potential use as biochemical probes in research settings.

- Specialty Chemicals: Utilized in the production of specialty chemicals and materials due to its unique reactivity .

Research into the interaction studies of 2-bromo-3-oxopropanenitrile focuses on its reactivity with nucleophiles and electrophiles. The compound's ability to undergo nucleophilic substitution makes it a valuable reagent in organic synthesis. Further studies may explore its interactions with specific biological molecules, potentially revealing new pathways for therapeutic development .

Similar Compounds- 3-Bromo-2-oxopropanenitrile

- 3-Bromo-2-oxopropanoic acid

- 3-Chloro-2-oxopropanenitrile

- 2-Bromopropanedinitrile

Uniqueness

2-Bromo-3-oxopropanenitrile is distinguished by its specific reactivity profile that allows for selective transformations in organic synthesis. Its ability to undergo nucleophilic substitution, reduction, and oxidation sets it apart from similar compounds, making it a versatile intermediate in various synthetic pathways .